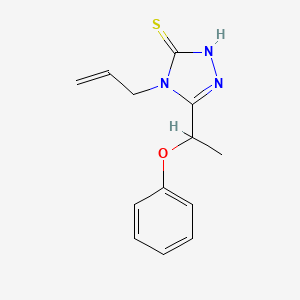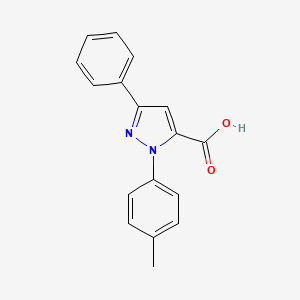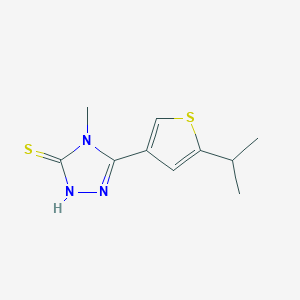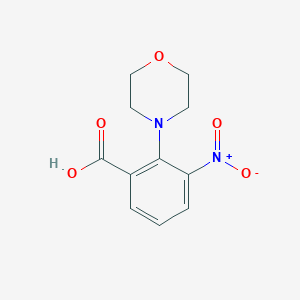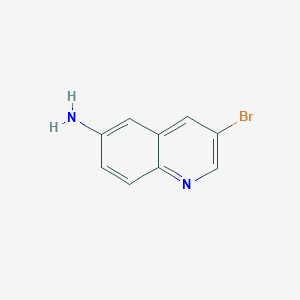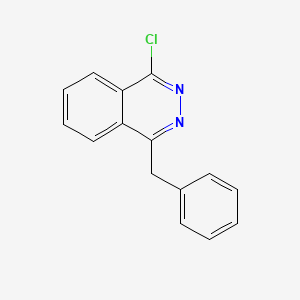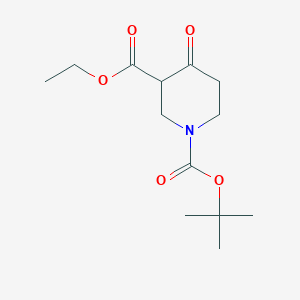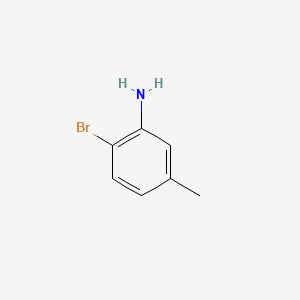
4-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine is a derivative of the quinazoline group, which is a bicyclic compound that consists of two fused six-membered aromatic rings, a benzene ring, and a pyrimidine ring. Quinazoline derivatives have been extensively studied due to their wide range of biological activities, including anticancer properties .
Synthesis Analysis
The synthesis of quinazoline derivatives can be achieved through various methods. One approach involves a one-pot multicomponent reaction (MCR), which allows for the efficient synthesis of 5,6,7,8-tetrahydroquinazolin-2-amine compounds. This method is advantageous as it proceeds more easily than conventional multistep organic reactions, saving time and reducing the number of trials . Another synthesis method reported involves a one-pot sequential Ugi-azide/Palladium-catalyzed azide-isocyanide cross-coupling/cyclization reaction, yielding 4-tetrazolyl-3,4-dihydroquinazoline derivatives with anticancer activity . Additionally, a domino reaction catalyzed by indium chloride in water has been used to synthesize various tetrahydroquinoline derivatives, demonstrating the versatility of synthesis methods for these compounds .
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by the presence of a tetrahydroquinazoline core, which can be substituted at various positions to yield compounds with different biological activities. For instance, the substitution of the 2-Cl group in a lead compound with other functional groups led to the identification of a potent apoptosis inducer with excellent blood-brain barrier penetration . The structural features of these compounds are crucial for their biological activities and are often determined and characterized by spectroscopic methods such as infrared, nuclear magnetic resonance, and mass spectrometry .
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions, including cyclization and cross-coupling reactions, to form new compounds with potential biological activities. The synthesis of N2-substituted 2-amino-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitriles, for example, involves a four-component reaction that constructs several new bonds . These reactions are significant for the development of new pharmaceutical agents with desired properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. These properties are essential for the compounds' biological activities and pharmacological profiles. For instance, the ability of a compound to penetrate the blood-brain barrier is a critical property for anticancer agents targeting brain tumors . The synthesis methods and the resulting molecular structures play a pivotal role in determining these properties.
科学的研究の応用
Synthesis and Characterization
4-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine derivatives have been synthesized using one-pot multicomponent reactions, simplifying the production process. These compounds have been characterized by various spectroscopic techniques, indicating their potential in the field of organic chemistry and drug development (Tugcu & Turhan, 2018).
Biological Activities
These compounds have demonstrated significant biological activities. For instance, they have been explored as nonclassical inhibitors of dihydrofolate reductase (DHFR) from Pneumocystis carinii and Toxoplasma gondii, showcasing potential as antitumor agents (Gangjee et al., 1995). Another study also investigated these compounds for their antitumor properties, demonstrating their potential in cancer therapy (Gangjee et al., 1995).
Potential in Medicinal Chemistry
The derivatives of this compound have shown promise in medicinal chemistry. For example, they have been used in the synthesis of tetrahydroquinazoline analogs of aminopterin and methotrexate, indicating their relevance in drug synthesis and development (Gangjee et al., 1995).
Applications in Anticancer Research
Specific derivatives have been identified as potent inducers of apoptosis and efficacious anticancer agents, with high blood-brain barrier penetration, highlighting their potential in cancer treatment (Sirisoma et al., 2009).
Synthesis Techniques
Advanced synthesis techniques involving one-pot sequential reactions have been employed to create derivatives with potential applications in synthesis and medicinal chemistry (Xiong et al., 2022).
Safety and Hazards
The compound has been classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
将来の方向性
The synthesized compounds have shown high binding affinity toward some essential enzymes of Mycobacterial tuberculosis, suggesting they may be promising candidates for the molecular design and the development of new antitubercular agents against multidrug-resistant strains of the Tubercle bacillus . Additionally, the high inhibition activity of the synthesized compounds was also predicted against β-glucosidase, suggesting a novel tetrahydroquinazoline scaffold for the treatment of diabetes .
特性
IUPAC Name |
4-methyl-5,6,7,8-tetrahydroquinazolin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-6-7-4-2-3-5-8(7)12-9(10)11-6/h2-5H2,1H3,(H2,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRKDMNNDAVJSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCCC2=NC(=N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406995 |
Source


|
| Record name | 4-methyl-5,6,7,8-tetrahydroquinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58544-43-7 |
Source


|
| Record name | 4-methyl-5,6,7,8-tetrahydroquinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



